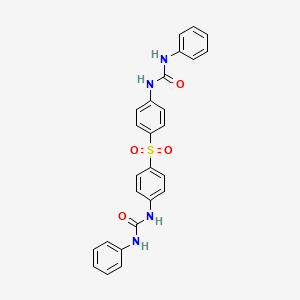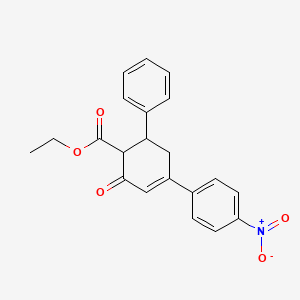
N,N''-(sulfonyldi-4,1-phenylene)bis(N'-phenylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N''-(sulfonyldi-4,1-phenylene)bis(N'-phenylurea), also known as Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC), is a chemical compound that is commonly used in scientific research. It is a crosslinking reagent that is used to covalently link proteins, peptides, or other biomolecules together.
Mecanismo De Acción
Sulfo-SMCC works by forming a stable covalent bond between two biomolecules. The reaction occurs between the maleimide group of Sulfo-SMCC and the thiol group of cysteine residues in proteins or peptides. The NHS ester group of Sulfo-SMCC reacts with primary amines in biomolecules to form a stable amide bond. The resulting crosslinked product is stable and resistant to denaturation.
Biochemical and Physiological Effects:
Sulfo-SMCC is a non-toxic and non-cytotoxic compound that does not affect the biological activity of the linked biomolecules. It is stable in a wide range of pH and temperature conditions and can be used in various biological systems. Sulfo-SMCC is also resistant to hydrolysis and proteolysis, making it an ideal crosslinker for long-term experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of Sulfo-SMCC include its high reactivity, water solubility, stability, and versatility. It can be used to link different biomolecules together, including proteins, peptides, nucleic acids, and carbohydrates. The limitations of Sulfo-SMCC include its cost and the need for careful optimization of reaction conditions to avoid non-specific crosslinking.
Direcciones Futuras
For Sulfo-SMCC include the development of new crosslinking reagents with improved properties, such as higher reactivity, lower cost, and increased specificity. There is also a need for the development of new applications for Sulfo-SMCC, such as in the field of drug delivery and biosensors. Further research is needed to optimize the use of Sulfo-SMCC in various biological systems and to understand its mechanism of action in greater detail.
Conclusion:
In conclusion, Sulfo-SMCC is a versatile crosslinking reagent that is widely used in scientific research. It is a stable and highly reactive compound that can be used to link different biomolecules together. Sulfo-SMCC has many advantages, including its water solubility, stability, and versatility. However, there are also limitations to its use, including its cost and the need for careful optimization of reaction conditions. Future research is needed to optimize the use of Sulfo-SMCC and to develop new applications for this important crosslinking reagent.
Métodos De Síntesis
Sulfo-SMCC is synthesized by reacting N-hydroxysuccinimide (NHS) with 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) in the presence of a sulfonating agent. The resulting compound is a water-soluble, stable, and highly reactive crosslinker that can be used for various scientific research applications.
Aplicaciones Científicas De Investigación
Sulfo-SMCC is widely used in scientific research for protein-protein interaction studies, antibody conjugation, and immunoassays. It is also used in the development of drug delivery systems and biosensors. Sulfo-SMCC is a versatile crosslinker that can be used to link different biomolecules together, including proteins, peptides, nucleic acids, and carbohydrates.
Propiedades
IUPAC Name |
1-phenyl-3-[4-[4-(phenylcarbamoylamino)phenyl]sulfonylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4S/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)35(33,34)24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIXSHXQOCVBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386158 |
Source


|
| Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
CAS RN |
133208-20-5 |
Source


|
| Record name | Urea, N,N''-(sulfonyldi-4,1-phenylene)bis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)

![3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylic acid](/img/structure/B4967218.png)
![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![1'-[(5-methyl-2-furyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4967239.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
![potassium 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4967291.png)
